molecular formula C9H10FNO B182662 4-(Dimethylamino)-2-fluorobenzaldehyde CAS No. 1524-07-8

4-(Dimethylamino)-2-fluorobenzaldehyde

Cat. No.: B182662
CAS No.: 1524-07-8
M. Wt: 167.18 g/mol
InChI Key: HTPRYYQFLDDHCT-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-fluorobenzaldehyde is an aromatic aldehyde featuring a dimethylamino (-N(CH₃)₂) group at the para position and a fluorine atom at the ortho position of the benzaldehyde core. This dual substitution confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, medicinal chemistry, and materials science. The dimethylamino group is strongly electron-donating, while fluorine is electron-withdrawing, creating a polarized aromatic system that influences reactivity, solubility, and biological interactions .

Properties

CAS No.

1524-07-8

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

4-(dimethylamino)-2-fluorobenzaldehyde

InChI

InChI=1S/C9H10FNO/c1-11(2)8-4-3-7(6-12)9(10)5-8/h3-6H,1-2H3

InChI Key

HTPRYYQFLDDHCT-UHFFFAOYSA-N

SMILES

CN(C)C1=CC(=C(C=C1)C=O)F

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C=O)F

Other CAS No.

1524-07-8

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

4-(Dimethylamino)-2-fluorobenzaldehyde serves as a versatile building block in the synthesis of complex organic molecules. Its functional groups enable it to participate in various chemical reactions, including:

  • Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution, making it valuable for synthesizing new derivatives.
  • Nucleophilic Substitution Reactions: It can react with nucleophiles, leading to diverse substituted products.

Medicinal Chemistry

The compound is significant in drug development and therapeutic research:

  • Anticancer Activity: Research indicates that derivatives of this compound exhibit antiproliferative effects against cancer cell lines, such as prostate cancer (PC-3). Studies report IC50 values ranging from 18.46 μM to 61 μM, highlighting its potential as an anticancer agent.
  • Enzyme Inhibition Studies: The compound has been employed in studies to understand enzyme interactions and inhibition mechanisms, particularly in developing enzyme inhibitors for therapeutic applications.

This compound has demonstrated notable biological activities:

  • Cytotoxicity Studies: In vitro assays reveal that the compound induces apoptosis in various cancer cell lines, characterized by morphological changes and DNA fragmentation.
  • Antifungal Activity: Related compounds have shown antifungal properties against non-Candida yeast strains, suggesting potential applications in antifungal drug development.

Case Studies

Case Study 1: Prostate Cancer Treatment
A study focused on thiosemicarbazone derivatives related to this compound demonstrated significant cytotoxicity (IC = 18.46 μM) against PC-3 adenocarcinoma cells. Mechanisms involved included mitochondrial impairment and reactive oxygen species (ROS) overproduction.

Case Study 2: Antifungal Activity
Investigations into structurally similar compounds revealed antifungal activity against various yeast strains, indicating that modifications around the benzaldehyde scaffold could enhance biological efficacy.

Comparison with Similar Compounds

4-(Dimethylamino)benzaldehyde (CAS 100-10-7)

  • Substituents: Dimethylamino group at the para position.
  • Electronic Effects: The dimethylamino group donates electrons via resonance, activating the aromatic ring toward electrophilic substitution.
  • Biological Activity: Demonstrated inhibitory effects on plant growth (e.g., Amaranthus tricolor and Echinochloa), likely due to aldehyde-mediated toxicity .
  • Applications : Used in hydrazone synthesis (e.g., compound III in ) for studying intestinal smooth muscle contraction modulation .

2-Fluorobenzaldehyde

  • Substituents : Fluorine at the ortho position.
  • Electronic Effects : Fluorine withdraws electrons inductively, deactivating the ring and directing electrophiles to meta/para positions.
  • Biological Activity: Exhibits herbicidal properties, though less potent than dimethylamino-substituted analogs .
  • Applications : Intermediate in agrochemicals and pharmaceuticals.
  • Safety: Limited toxicological data; similar handling as other halogenated aldehydes .

4-(Dimethylamino)-2-methylbenzaldehyde (CAS 1199-59-3)

  • Substituents: Methyl group at the ortho position and dimethylamino at the para position.
  • Electronic Effects : Methyl is weakly electron-donating, offering steric hindrance without significant electronic perturbation.
  • Applications : Versatile in industrial and laboratory settings, particularly in dye synthesis and coordination chemistry .
  • Safety: Similar to 4-(dimethylamino)benzaldehyde but with reduced reactivity due to methyl substitution.

Key Comparative Data

Property 4-(Dimethylamino)-2-fluorobenzaldehyde 4-(Dimethylamino)benzaldehyde 2-Fluorobenzaldehyde 4-(Dimethylamino)-2-methylbenzaldehyde
Substituent Effects -N(CH₃)₂ (EDG), -F (EWG) -N(CH₃)₂ (EDG) -F (EWG) -N(CH₃)₂ (EDG), -CH₃ (Steric)
Electronic Polarization High (contrasting EDG/EWG) Moderate (EDG) Low (EWG) Low (EDG + steric)
Bioactivity Potential enhanced inhibitory effects* Moderate herbicidal activity Weak herbicidal Limited data
Synthetic Utility Hydrazones, radiolabeling precursors Hydrazones, pharmacological Agrochemicals Dyes, coordination complexes
Safety Profile Requires aldehyde/amine precautions Standard precautions Halogenated hazards Mild hazards, steric stabilization

*Hypothesized based on substituent synergy .

Preparation Methods

Bromination of 4-Fluorobenzaldehyde

The first step involves regioselective bromination of 4-fluorobenzaldehyde at the ortho position. As demonstrated in CN109809977A, this is achieved using N-bromosuccinimide (NBS) in a mixed acid solvent system (trifluoroacetic acid and sulfuric acid). The reaction proceeds via electrophilic aromatic substitution, where the electron-withdrawing fluorine atom directs bromination to the adjacent position.

Reaction Conditions

  • Solvent: Trifluoroacetic acid/H₂SO₄ (10:1 v/v)

  • Temperature: 50°C

  • Time: 56 hours (two-stage addition of NBS)

  • Yield: 84–85%

The crude product, 2-bromo-4-fluorobenzaldehyde, is purified via extraction with toluene and washing with saturated sodium bicarbonate and sodium chloride solutions.

Ullmann-Type Coupling Strategy

Synthesis of 2-Bromo-4-fluorobenzaldehyde

As in Section 1.1, 2-bromo-4-fluorobenzaldehyde is prepared via NBS-mediated bromination.

Copper-Catalyzed Amination

The Ullmann coupling employs copper(I) iodide as a catalyst to facilitate the substitution of bromine with dimethylamine. This method, though less efficient than palladium catalysis, offers cost advantages.

Reaction Conditions

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline

  • Solvent: DMSO

  • Temperature: 120°C

  • Time: 24–48 hours

  • Yield: 60–65%

Limitations : Longer reaction times and moderate yields compared to palladium-based systems.

Hydroxyl Group Substitution Strategy

Synthesis of 2-Fluoro-4-hydroxybenzaldehyde

Adapting CN115124410A, 3-fluorophenol is protected as an isopropyl ether, brominated, and subjected to a Grignard exchange with methylmagnesium bromide, followed by oxidation to yield 2-fluoro-4-hydroxybenzaldehyde.

Key Steps

  • Protection: Isopropyl group (yield: 90%)

  • Bromination: NBS in CH₂Cl₂ (yield: 85%)

  • Grignard Reaction: MeMgBr, THF (yield: 78%)

  • Oxidation: Pinnick oxidation (yield: 80%)

Conversion of Hydroxyl to Dimethylamino Group

The hydroxyl group at position 4 is converted to a mesylate (using methanesulfonyl chloride) and displaced by dimethylamine under basic conditions.

Reaction Conditions

  • Mesylation: MeSO₂Cl, Et₃N, CH₂Cl₂ (0°C to room temperature, 2 hours)

  • Amination: Dimethylamine (40% in H₂O), K₂CO₃, DMF (80°C, 12 hours)

  • Yield: 70–75%

Overall Yield : ~40% (multi-step process).

Comparative Analysis of Methods

Method Key Steps Advantages Limitations Overall Yield
Direct Bromination-AminationBromination → Pd-catalyzed aminationHigh efficiency, scalableCost of palladium catalysts68–70%
Ullmann CouplingBromination → Cu-catalyzed aminationLower catalyst costModerate yields, long reaction times50–55%
Hydroxyl SubstitutionProtection → Bromination → AminationAvoids halogenated intermediatesMulti-step, lower overall yield~40%

Industrial and Environmental Considerations

  • Catalyst Recycling : Palladium-based systems require recovery protocols to mitigate costs.

  • Solvent Use : Trifluoroacetic acid and sulfuric acid in bromination necessitate neutralization and waste treatment.

  • Byproducts : Aluminum salts (from reductions) and chromium residues (from oxidations) pose environmental challenges .

Q & A

Q. What are the standard synthetic protocols for preparing 4-(Dimethylamino)-2-fluorobenzaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves condensation reactions. A general protocol involves refluxing a substituted benzaldehyde precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with fluorinated reagents in absolute ethanol, catalyzed by glacial acetic acid, under reflux for 4 hours. Post-reaction, the solvent is evaporated under reduced pressure, and the product is purified via recrystallization or column chromatography . Key factors affecting yield and purity include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may accelerate reactions but require careful temperature control.
  • Catalyst selection : Acidic conditions (e.g., acetic acid) enhance imine formation.
  • Temperature : Prolonged reflux improves conversion but risks decomposition.

Q. Table 1: Synthetic Method Comparison

MethodReactantsSolventCatalystTime (h)Yield (%)Purity (%)
RefluxSubstituted triazole + benzaldehydeEthanolAcetic acid475–8595–98
Microwave-assistedFluorinated precursor + dimethylamineDMF1.580–90>99

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer: Structural elucidation employs:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm; aldehyde proton at δ 9.8–10.2 ppm) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks. For example, lattice energy calculations (DFT) validate intermolecular interactions in hydrazide derivatives .
  • IR spectroscopy : Confirms aldehyde C=O stretch (~1700 cm1^{-1}) and aromatic C-F vibrations (~1200 cm1^{-1}) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • First aid :
    • Eye exposure : Flush with water for 15 minutes; consult an ophthalmologist .
    • Skin contact : Wash with soap/water for 15 minutes; remove contaminated clothing .
  • Storage : Keep at 0–6°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How do electron-donating substituents (e.g., dimethylamino and fluorine) influence the reactivity of benzaldehyde derivatives in nucleophilic addition reactions?

Methodological Answer:

  • Electronic effects : The dimethylamino group (+M effect) increases electron density on the aromatic ring, activating the aldehyde toward nucleophilic attack. Fluorine (-I effect) slightly deactivates the ring but enhances regioselectivity .
  • Kinetic studies : Hammett plots correlate substituent σ values with reaction rates. For example, derivatives with electron-donating groups show 2–3x faster Schiff base formation .

Q. Table 2: Substituent Effects on Reactivity

Substituentσ (Hammett)Relative Rate (vs. H)
-N(CH3_3)$_2-0.833.5
-F+0.061.2
-OCH$_3-0.272.1

Q. What methodologies are employed to resolve contradictions in reported solubility and stability data for this compound across different studies?

Methodological Answer:

  • Controlled reproducibility : Repeat experiments under standardized conditions (e.g., 25°C, pH 7).
  • Analytical validation : Use HPLC to assess purity (>99%) and rule out degradation products .
  • Cross-referencing databases : Compare data from NIST (thermodynamic properties) and PubChem (solubility: ~8.45 mg/mL in ethanol) .

Q. How is this compound utilized as a precursor in synthesizing bioactive compounds with potential anticancer or antimicrobial properties?

Methodological Answer:

  • Schiff base formation : React with hydrazides to create acylhydrazones, which exhibit anticancer activity (e.g., IC50_{50} = 12 µM against MCF-7 cells) .
  • Structure-activity relationship (SAR) : Fluorine enhances membrane permeability, while dimethylamino improves solubility.

Q. Table 3: Bioactivity of Derivatives

DerivativeTarget ActivityMechanism
AcylhydrazoneAnticancerTopoisomerase inhibition
Difluoromethoxy analogAnti-inflammatoryCOX-2 suppression

Q. What computational chemistry approaches (e.g., DFT, molecular docking) are used to predict the interactions of this compound derivatives with biological targets?

Methodological Answer:

  • DFT calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular docking : Simulate binding to proteins (e.g., EGFR kinase) using AutoDock Vina. For example, a derivative showed a docking score of -9.2 kcal/mol, indicating strong binding .

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